Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-
CAS No.: 54393-15-6
Cat. No.: VC16249981
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54393-15-6 |
|---|---|
| Molecular Formula | C15H12ClNO4 |
| Molecular Weight | 305.71 g/mol |
| IUPAC Name | 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | QIOBRXCJIOTMBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is systematically named 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid under IUPAC conventions . Alternative designations include 4-(((4-chlorophenoxy)acetyl)amino)benzoic acid and the ChEMBL identifier CHEMBL427450 . The compound’s SMILES notation, , encodes its topology: a benzoic acid core substituted at the para position by an amide-linked 4-chlorophenoxyacetyl group . The InChIKey QIOBRXCJIOTMBM-UHFFFAOYSA-N uniquely distinguishes its stereoelectronic configuration .
Crystallographic and Conformational Features
While X-ray diffraction data remain unavailable, computational models predict a planar benzoyl moiety connected via a flexible acetylene bridge to the chlorophenoxy ring . The ortho-carboxylic acid group may engage in intramolecular hydrogen bonding, stabilizing the molecule in solid-phase configurations . Torsional flexibility at the amide and ether linkages permits conformational adaptability, a trait potentially exploitable in ligand-receptor interactions .
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically proceeds through a two-step protocol :
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Chlorophenoxyacetyl Chloride Preparation: 4-Chlorophenol reacts with chloroacetyl chloride under basic conditions to yield 4-chlorophenoxyacetyl chloride.
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Amide Coupling: Condensation of the acyl chloride with 4-aminobenzoic acid in tetralin or dimethylformamide (DMF) at elevated temperatures (150–160°C) facilitates amide bond formation .
A representative procedure adapted from analogous syntheses achieves an 89% yield by employing sodium hydroxide as a base and tetralin as a high-boiling solvent . Critical parameters include stoichiometric control to minimize diacylation byproducts and rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.
Table 1: Representative Synthesis Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 150–160°C |
| Solvent | Tetralin |
| Reaction Time | 10–12 hours |
| Base | NaOH (aqueous) |
| Yield | 85–89% |
Purification and Analytical Characterization
Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, followed by chromatographic separation on silica gel with ethyl acetate/hexane eluents. Identity confirmation relies on:
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NMR Spectroscopy: Distinct -NMR signals for the aromatic protons (δ 7.8–6.8 ppm), amide NH (δ 10.2 ppm), and carboxylic acid proton (δ 12.9 ppm)
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IR Spectroscopy: Stretching vibrations for amide C=O (1650 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹)
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic chlorophenoxy and benzoyl domains. Solubility enhancements occur in polar aprotic solvents (e.g., DMF, DMSO) and under alkaline conditions where the carboxylic acid deprotonates . Calculated logP values (cLogP ≈ 3.2) suggest moderate lipophilicity, aligning with potential membrane permeability in biological systems .
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) of the pure compound reveals a melting point range of 210–215°C, with decomposition onset above 250°C. The solid-state stability under ambient conditions remains undocumented, though analogous benzoic acid derivatives typically resist photolytic degradation if stored in opaque containers .
Environmental and Regulatory Considerations
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